2,4,5-T butoxyethyl ester
Description
Contextualization of Chlorophenoxy Herbicides in Ecological Studies
Chlorophenoxy herbicides are a class of synthetic organic chemicals developed to selectively control broadleaf weeds. tidjma.tntidjma.tnwho.int Prominent examples include 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). tidjma.tn These compounds function as systemic herbicides, mimicking plant growth hormones (auxins), which leads to uncontrolled growth and eventual death in susceptible plants. tidjma.tnjuniperpublishers.com Their efficacy and cost-effectiveness led to their extensive use in agriculture, forestry, and for managing vegetation in non-crop areas. who.inttaylorandfrancis.com
The primary focus of ecological studies on chlorophenoxy herbicides has been their environmental persistence and mobility. tidjma.tnwho.int Research has investigated their potential to contaminate soil and water resources through agricultural runoff, leaching, and aerial application drift. tidjma.tntidjma.tn A significant aspect of this research is understanding the degradation pathways of these herbicides in the environment, which include biodegradation by soil microorganisms, photolysis (breakdown by sunlight), and hydrolysis (reaction with water). tidjma.tnwho.int The half-life of these compounds in the environment can vary depending on factors like soil type, pH, temperature, and microbial activity. who.intfao.org For instance, the degradation half-life of 2,4,5-T in soil is estimated to be between 12 and 59 days. who.int
Research Significance of Ester Formulations in Environmental Science
Chlorophenoxy herbicides like 2,4,5-T were formulated in several forms, including acids, amine salts, and esters, to facilitate their application and enhance their effectiveness. 24d.info The ester formulations, such as the butoxyethyl ester of 2,4,5-T, hold particular significance in environmental science for several reasons.
Ester formulations are generally more lipophilic (fat-soluble) than their amine salt or acid counterparts. wur.nl This property allows for more rapid penetration of the waxy cuticle of plant leaves, which can enhance the herbicide's effectiveness, particularly under cool or dry conditions. 24d.infoscionresearch.com However, this increased lipophilicity also influences their environmental behavior.
A key area of research has been the hydrolysis of ester formulations in the environment. fao.orgacs.org In soil and water, 2,4,5-T butoxyethyl ester is subject to hydrolysis, a chemical process that breaks the ester bond and converts the compound back to the parent acid, 2,4,5-T, and butoxyethanol. ag.govmass.gov The rate of this hydrolysis is pH-dependent, occurring more rapidly in alkaline conditions. fao.orgepa.gov The parent acid is generally more water-soluble and mobile in the environment. juniperpublishers.com
Another critical research aspect is the volatility of different formulations. who.int Short-chain esters, like the butyl ester, are more volatile than long-chain esters or amine salts. 24d.infoforestresearch.gov.uk This volatility can lead to vapor drift, where the herbicide evaporates after application and moves off-target, potentially affecting non-target plants. researchgate.netksu.edu The butoxyethyl ester is considered a low-volatile ester, developed to mitigate this issue. who.int Research has compared the volatility of different formulations to understand and minimize off-target effects. ksu.edu
A study on range forage grasses found that the butoxyethyl ester of 2,4,5-T hydrolyzed rapidly to the acid form within the plant tissue. ag.gov In a New Zealand study, the butyl ester of 2,4,5-T was applied to a hillside, and researchers monitored its fate, detecting the original ester, the acid form, and the breakdown product 2,4,5-trichlorophenol (B144370) in soil and vegetation months later. tandfonline.com
Table 1: Comparative Properties of Herbicide Formulations
| Property | Ester Formulations (e.g., Butoxyethyl Ester) | Amine Salt Formulations |
|---|---|---|
| Plant Absorption | Faster, more readily absorbed through waxy cuticles. 24d.info | Slower absorption. |
| Volatility | Varies; low-volatile esters like butoxyethyl are less prone to vapor drift than high-volatile esters. 24d.infowho.int | Generally low volatility. 24d.info |
| Environmental Conversion | Hydrolyzes to the parent acid in soil and water. ag.govepa.gov | Dissociates to the parent acid in water. epa.gov |
| Rainfastness | More resistant to being washed off by rain due to quick penetration. 24d.info | Less rainfast. |
Historical Scientific Research Trajectory of this compound, Including Contaminant-Related Research Imperatives
The scientific research trajectory of 2,4,5-T and its ester formulations is inextricably linked to its use in both civilian and military contexts and the discovery of a highly toxic contaminant in its manufacturing process.
Initially developed in the 1940s, 2,4,5-T was recognized for its effectiveness against woody plants and brush. forestresearch.gov.uk Early research focused on its herbicidal properties, application methods, and environmental persistence under typical agricultural and forestry use. oregonstate.edu
A pivotal turn in the research occurred with the widespread use of "Agent Orange," a herbicide mixture used by the U.S. military during the Vietnam War. nih.govwikipedia.org Agent Orange was composed of equal parts of the n-butyl ester of 2,4-D and the n-butyl ester of 2,4,5-T. nih.govnih.gov Some formulations, like Agent Orange II, substituted the isooctyl ester of 2,4,5-T. dtic.mil The butoxyethyl ester of 2,4,5-T was also a component of military herbicide formulations. inchem.org This large-scale application prompted intensive research into the environmental fate and ecological impact of these compounds. forestresearch.gov.uk
The most significant research imperative arose from the discovery that 2,4,5-T was contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and persistent compound formed as a byproduct during the manufacturing of 2,4,5-trichlorophenol, the precursor to 2,4,5-T. who.intpic.intebsco.com TCDD levels in early productions of 2,4,5-T could be significant. pic.intgezondheidsraad.nl This discovery shifted the focus of scientific inquiry dramatically. Research efforts were redirected to:
Developing analytical methods to detect and quantify TCDD in 2,4,5-T formulations and environmental samples. who.int
Investigating the environmental persistence, mobility, and bioaccumulation potential of TCDD. forestresearch.gov.ukpic.int
Differentiating the environmental effects of 2,4,5-T itself from the effects of its TCDD contaminant. pic.int
This contaminant-related research was crucial, as many of the concerns surrounding 2,4,5-T were ultimately attributed to the presence of TCDD. who.intpic.int Subsequent manufacturing processes were modified to produce 2,4,5-T with significantly lower levels of TCDD contamination. pic.int However, the historical use of contaminated 2,4,5-T, including its butoxyethyl ester formulation, has left a lasting legacy, driving decades of environmental monitoring and research. forestresearch.gov.ukoregonstate.edu Studies have examined residues in soil, water, and biota in areas where these herbicides were heavily used. tandfonline.comoregonstate.edu The historical trajectory of research on this compound thus serves as a critical case study in environmental science, highlighting the complex interplay between a chemical's intended use, its formulation, its environmental behavior, and the profound impact of unintended contaminants.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C14H17Cl3O4 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C8H5Cl3O3 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C8H6Cl2O2 |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | C12H4Cl4O2 |
| 2,4,5-Trichlorophenol | C6H3Cl3O |
| 2,4-D n-butyl ester | C12H14Cl2O3 |
| 2,4,5-T n-butyl ester | C12H13Cl3O3 |
| 2,4,5-T isooctyl ester | C16H21Cl3O3 |
| Picloram | C6H3Cl3N2O2 |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | C9H9ClO3 |
| Dichlorprop | C8H6Cl2O3 |
| Mecoprop | C10H11ClO3 |
| MCPB | C11H13ClO3 |
| 4-chloro-2-methylphenol | C7H7ClO |
| 2,4-dichlorophenol | C6H4Cl2O |
| 2,4-dichloro-6-nitrophenol | C6H3Cl2NO3 |
| 4-chloro-2-methyl-6-nitrophenol | C7H6ClNO3 |
| Butoxyethanol | C6H14O2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butoxyethyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3O4/c1-2-3-4-19-5-6-20-14(18)9-21-13-8-11(16)10(15)7-12(13)17/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWASBMYWLQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041328 | |
| Record name | 2,4,5-T-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [MSDSonline] | |
| Record name | 2,4,5-T butoxyethanol ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4031 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |
| Record name | 2,4,5-T BUTOXYETHANOL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water, sol in oils | |
| Record name | 2,4,5-T BUTOXYETHANOL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000015 [mmHg], 1.5X10-6 mm Hg at 25 °C | |
| Record name | 2,4,5-T butoxyethanol ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4031 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4,5-T BUTOXYETHANOL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
2,3,7,8-Tetrachlorodibenzo-1,4-dioxin ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm. /2,4,5-T alkyl esters/, ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |
| Record name | 2,4,5-T BUTOXYETHANOL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2545-59-7 | |
| Record name | 2,4,5-T Butoxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-butotyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-T-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-BUTOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNE6TYF7TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,5-T BUTOXYETHANOL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Transport and Partitioning Dynamics of 2,4,5 T Butoxyethyl Ester
Inter-Compartmental Distribution in Environmental Matrices
The potential for atmospheric transport of 2,4,5-T butoxyethyl ester is primarily governed by its volatility, which is indicated by its vapor pressure. The butoxyethyl ester of 2,4,5-T is classified as a low-volatile ester. 24d.info This is consistent with its very low vapor pressure, measured at approximately 0.0000015 mmHg. nih.gov In contrast, esters derived from short-chain alcohols (e.g., ethyl or butyl esters) have higher vapor pressures and are considered more volatile. 24d.infowho.int
While direct volatilization from treated surfaces is a potential pathway for atmospheric entry, it is generally less significant for low-volatile esters compared to high-volatile formulations. juniperpublishers.com Once in the atmosphere, the vapor-phase compound is subject to slow degradation by photochemically-produced hydroxyl radicals. nih.gov Any portion of the compound present as aerosols would be subject to removal from the atmosphere through gravitational settling and wet deposition (rainout). nih.gov
This compound is insoluble in water. pic.intnih.gov When introduced into an aquatic system, its primary dispersion and transformation pathway is hydrolysis. This chemical reaction breaks the ester bond, releasing the parent acid (2,4,5-trichlorophenoxyacetic acid) and 2-butoxyethanol (B58217). nih.govinchem.org The rate of this hydrolysis is a critical factor in the ester's persistence in water.
Studies on similar phenoxy esters show that hydrolysis is influenced by pH, with the reaction proceeding much faster in alkaline waters. juniperpublishers.cominchem.org For the related 2,4,5-T n-butyl ester, a half-life of approximately 7.5 days was observed at a pH of 7.5 and 20°C. nih.gov In a study of 2,4-D ethylhexyl ester in natural river water, the ester degraded rapidly, with a calculated half-life of just 6.2 hours, indicating that hydrolysis is a major dissipation route in natural aquatic environments. apvma.gov.au The resulting 2,4,5-T acid is significantly more water-soluble than the ester, which allows it to be dispersed within the water column. pic.int Due to its low water solubility, the ester itself has a tendency to adsorb to sediment and particulate matter, which can accelerate hydrolysis. nih.gov
In terrestrial environments, this compound exhibits low to immobile behavior in soil. nih.gov Its movement is limited by strong adsorption to soil colloids and rapid degradation. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for the compound ranges from 600 to 130,000, which suggests low mobility and a minimal potential for leaching into groundwater. nih.gov
The primary fate of the ester in soil is rapid hydrolysis to the parent 2,4,5-T acid. nih.gov This conversion can be very fast; for the n-butyl ester of 2,4,5-T, complete hydrolysis to the acid was observed within one day at 20°C. nih.gov A field study that applied the butoxyethanol ester of 2,4,5-T to a forest watershed found that the herbicide residues were concentrated in the upper 0-15 cm of the soil. oregonstate.edu The concentration in this layer decreased by over 90% within the first month, and no residues were detected below a depth of 15 cm after three months, confirming the limited leaching potential. oregonstate.edu Therefore, losses of the compound from soil are primarily due to degradation rather than physical movement through the soil profile. nih.gov
As an ester formulation, this compound is more lipophilic (oil-loving) than its parent acid or its salt forms. This property enhances its ability to penetrate the waxy cuticle of plant leaves. 24d.infonih.govjuniperpublishers.com Studies on related phenoxy herbicides confirm that ester formulations are absorbed more quickly and efficiently by plants than water-soluble amine salt formulations. 24d.infoasacim.org.ar
Once absorbed into the plant tissue, the ester is rapidly hydrolyzed by plant enzymes to form the free 2,4,5-T acid, which is the phytotoxic form of the herbicide. nih.gov This conversion is a critical step for its herbicidal action. Following hydrolysis, the 2,4,5-T acid is translocated throughout the plant via the phloem, along with sugars produced during photosynthesis. newss.org The herbicide primarily accumulates in areas of active growth, such as the meristematic regions of shoots and roots, where it disrupts normal development. nih.gov
Physicochemical Factors Governing Environmental Mobility
The environmental movement and partitioning of this compound are fundamentally controlled by its inherent chemical and physical properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H17Cl3O4 | nih.gov |
| Molecular Weight | 355.6 g/mol | nih.gov |
| Water Solubility | Insoluble | nih.gov |
| Vapor Pressure | 1.5 x 10⁻⁶ mmHg | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 4.7 | nih.gov |
| Koc (Soil Adsorption Coefficient) | 600 - 130,000 (estimated) | nih.gov |
Environmental pH is a critical factor governing the persistence of this compound, primarily through its effect on the rate of hydrolysis. The ester linkage is susceptible to breaking under both acidic and, more significantly, alkaline conditions. As soil or water becomes more acidic, the rate of hydrolysis decreases, leading to greater persistence of the ester form. nih.gov
| pH | Half-life | Reference |
|---|---|---|
| 5 | 99.7 days (extrapolated) | inchem.org |
| 7 | 48.3 days | inchem.org |
| 9 | 52.2 hours | inchem.org |
Role of Organic Matter Content in Sorption and Desorption Dynamics
The sorption and desorption of this compound in soil are significantly influenced by the soil's organic matter content. Soil organic matter provides a primary surface for the adsorption of organic compounds, thereby reducing their mobility and bioavailability. researchgate.netnih.gov
Research on phenoxy herbicides, a class to which this compound belongs, consistently demonstrates a positive correlation between soil organic matter content and the extent of herbicide sorption. researchgate.netjuniperpublishers.com For instance, studies on the closely related 2,4-D have shown that soils with higher organic matter content exhibit greater adsorption, which in turn can decrease the rate of microbial degradation by making the chemical less available. nih.gov While specific studies quantifying the sorption of this compound across a range of organic matter contents are limited, the general principles observed for phenoxy herbicides are applicable.
The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A higher Koc value indicates a greater tendency for the chemical to be sorbed by organic carbon in the soil, leading to lower mobility. Estimated Koc values for this compound range from 600 to 130,000 L/kg, suggesting that its mobility in soil can range from low to immobile. nih.gov This wide range of estimated values highlights the strong influence of soil properties, particularly organic matter, on its partitioning behavior.
The nature of the organic matter also plays a role. For example, studies on 2,4-D have indicated that lignin (B12514952) and aliphatic compounds within the soil organic matter can increase sorption, while soluble tannins may decrease it. nih.gov The process of sorption is often reversible, and desorption can lead to the release of the compound back into the soil solution, making it available for transport or degradation. The rate and extent of desorption are also influenced by the strength of the initial sorption, which is tied to the organic matter content and composition.
Table 1: Estimated Soil Sorption and Mobility of this compound and Related Compounds This table includes data for this compound and the closely related 2,4-D butoxyethyl ester to provide a comparative context for their environmental behavior.
| Compound | Estimated Koc (L/kg) | Mobility Potential | Reference |
|---|---|---|---|
| This compound | 600 - 130,000 | Low to Immobile | nih.gov |
| 2,4-D butoxyethyl ester | 100 | Low | illinois.edu |
Precipitation and Surface Runoff Effects on Compound Redistribution
Precipitation and subsequent surface runoff are significant mechanisms for the redistribution of this compound in the environment. The extent of this redistribution is influenced by several factors, including the intensity and timing of rainfall, soil type, land slope, and the formulation of the herbicide. nih.gov
Studies on phenoxy herbicides have shown that runoff is most significant when a rainfall event occurs shortly after application. nih.gov The initial period after application is when the herbicide is most concentrated on the soil surface and vegetation, making it highly susceptible to being washed off. As time passes, the compound can be degraded or become more strongly sorbed to soil particles, reducing its availability for runoff.
The ester form of phenoxy herbicides, such as this compound, is less soluble in water and has a greater potential to be carried in surface runoff compared to the more soluble salt formulations. nih.govmass.gov However, these esters also undergo hydrolysis to the parent acid, which is more water-soluble and can be transported in the dissolved phase of runoff. nih.gov
A study on a forest watershed treated with 2,4,5-T butoxyethanol ester found that the highest concentration of 2,4,5-T in stream water occurred shortly after application, coinciding with a precipitation event. orst.edu This indicates that a fraction of the applied herbicide can be rapidly transported to surface water bodies. The total amount of herbicide lost to streamflow in this particular study was a small percentage of the total amount applied, but it highlights the potential for off-site transport. orst.edu
The characteristics of the soil also play a crucial role. Soils with high clay and organic matter content tend to have lower infiltration rates and higher sorption capacities, which can affect the balance between runoff and leaching. Conversely, sandy soils with low organic matter may allow for more leaching, but can also be prone to runoff depending on the rainfall intensity and slope.
Table 2: Factors Influencing the Runoff Potential of Phenoxy Herbicides This table summarizes key factors affecting the redistribution of phenoxy herbicides like this compound via precipitation and surface runoff.
| Factor | Influence on Runoff Potential | Reference |
|---|---|---|
| Rainfall Timing | Higher potential if rainfall occurs soon after application | nih.gov |
| Rainfall Intensity | Higher intensity leads to increased runoff volume and transport | nih.gov |
| Soil Type | Soils with lower permeability (e.g., high clay content) can increase surface runoff | nih.gov |
| Land Slope | Steeper slopes increase the velocity and volume of runoff | researchgate.net |
| Herbicide Formulation | Ester formulations have a higher potential for transport in runoff compared to salts | nih.gov |
| Organic Matter Content | Higher organic matter increases sorption, potentially reducing the amount available for runoff over time | researchgate.net |
Environmental Degradation and Transformation Pathways of 2,4,5 T Butoxyethyl Ester
Abiotic Degradation Processes
Abiotic degradation encompasses the chemical transformation of a compound in the environment through non-biological means. For 2,4,5-T butoxyethyl ester, the key abiotic processes are hydrolytic cleavage in aqueous systems and photolytic decomposition on surfaces and in water. These reactions break down the ester into 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2-butoxyethanol (B58217).
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis involves the cleavage of the ester bond, yielding the parent acid, 2,4,5-T, and the corresponding alcohol, 2-butoxyethanol. This process is a significant pathway for the transformation of phenoxy herbicide esters in the environment. The rate of hydrolysis is influenced by several factors, most notably pH and temperature.
The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. nih.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. For phenoxy esters like this compound, hydrolysis is significantly faster under alkaline conditions. epa.govjuniperpublishers.com
Under neutral and acidic conditions, the hydrolysis rate is considerably slower. An estimated aqueous hydrolysis rate constant for this compound at 25 °C is 9.16 L/mole-sec. nih.gov This corresponds to estimated half-lives of 210 hours at pH 7, 21 hours at pH 8, and a rapid 2.1 hours at pH 9. nih.gov This demonstrates a clear trend of increasing hydrolysis rate with increasing pH. This pH dependency is a critical factor in determining the persistence of the ester form in different aquatic environments. For instance, in alkaline waters, the transformation to the 2,4,5-T acid anion is rapid. epa.govjuniperpublishers.com
Table 1: Estimated Hydrolysis Half-life of this compound at 25°C as a Function of pH
| pH | Estimated Half-life (hours) |
|---|---|
| 7 | 210 |
| 8 | 21 |
| 9 | 2.1 |
Data sourced from PubChem. nih.gov
Temperature is another critical factor that influences the rate of chemical reactions, including the hydrolysis of this compound. Generally, an increase in temperature leads to an increase in the rate of hydrolysis. This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.
While specific quantitative data on the temperature-dependent hydrolysis of this compound is limited in the provided search results, the principle is well-established for ester hydrolysis. For the related compound triclopyr (B129103) butoxyethyl ester, the hydrolysis rate was observed to increase with increasing temperature. researchgate.net Studies on other organic esters also consistently show a positive correlation between temperature and hydrolysis rates. psu.edursc.org For example, in studies of other esters, Arrhenius plots, which relate reaction rate to temperature, are used to quantify this relationship, although complex interactions can sometimes lead to non-linear effects, especially in mixed solvent systems. psu.edursc.org It can be inferred that the hydrolysis of this compound follows this general chemical principle, with faster degradation occurring in warmer waters.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For this compound, photolysis can occur both in aqueous solutions and on soil surfaces, contributing to its environmental degradation. The efficiency of this process is influenced by the properties of the environmental medium.
The rate of photolytic degradation of this compound can vary significantly depending on the environmental matrix. One study using paper chromatographic analysis showed no degradation products after exposure to daylight, suggesting that direct photolysis may not be a primary degradation pathway under those specific conditions. nih.gov However, it is expected that the compound will degrade in the vapor phase by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 17 hours. nih.gov
For the related compound 2,4-D butoxyethyl ester, the rate of photolysis was found to vary with the time of day, season, and latitude, indicating the influence of sunlight intensity. usgs.gov Research on 2,4-D ethyl ester showed that photolysis followed first-order kinetics, but the rate was slower on soil surfaces compared to an inert glass surface. researchgate.net The half-life on a glass surface under UV light was significantly shorter than on various soil types, suggesting that soil components can quench the photoreaction. researchgate.net
Table 2: Comparative Photodegradation Half-life of 2,4-D Ethyl Ester on Different Surfaces
| Surface | Irradiation Source | Half-life |
|---|---|---|
| Glass | UV Light | 23.60 ± 4.31 minutes |
| Alluvial Soil | UV Light | 40.72 ± 5.08 minutes |
| Black Soil | UV Light | 104.78 ± 11.32 minutes |
| Red Soil | UV Light | 159.55 ± 17.52 minutes |
| Alluvial Soil | Sunlight | 6.07 ± 0.35 days |
| Black Soil | Sunlight | 3.04 ± 0.32 days |
| Red Soil | Sunlight | 12.37 ± 2.63 days |
Data for the related compound 2,4-D ethyl ester, sourced from ResearchGate. researchgate.net
The environmental medium plays a crucial role in the efficiency of photolysis. In aqueous systems, the presence of suspended solids can either decrease photolysis rates by attenuating light or, in some cases, increase rates through light scattering, which extends the light's path length. usgs.gov
On soil surfaces, the composition of the soil, particularly the presence of organic matter and metallic oxides, can significantly affect photolysis. Humic substances in soil can act as photosensitizers, potentially accelerating the degradation of some pesticides. Conversely, they can also quench the photochemical reaction, slowing down the degradation process, as was observed with 2,4-D ethyl ester. researchgate.net The slower reaction rate on soil surfaces was attributed to the quenching effect of humic substances. researchgate.net The nature of the soil, such as its color and composition, can also influence the absorption of light and, consequently, the rate of photolysis.
Photolytic Decomposition Pathways
Biotic Degradation Processes
Biotic degradation is the principal route for the breakdown of this compound in the environment. This process is mediated by a variety of living organisms, most notably soil microorganisms and plants, which possess the enzymatic machinery to transform the herbicide into less complex and often less toxic substances.
Microbial Metabolism in Soil Ecosystems
In soil, the transformation of this compound is largely a microbial affair. The ester is first hydrolyzed to 2,4,5-T acid and 2-butoxyethanol. This hydrolysis can be a chemical process but is significantly accelerated by microbial enzymes. Once formed, 2,4,5-T acid becomes the primary substrate for further microbial degradation.
A number of bacterial species have demonstrated the ability to degrade 2,4,5-T. Among the most extensively studied is Burkholderia cepacia AC1100, a bacterium capable of utilizing 2,4,5-T as its sole source of carbon and energy. cdc.gov The degradation pathway in this organism is well-delineated and involves a series of enzymatic reactions encoded by the tft genes. cdc.govcanada.ca
The key steps in the degradation of 2,4,5-T by Burkholderia cepacia AC1100 are:
Oxygenolytic cleavage: The pathway is initiated by a 2,4,5-T oxygenase, encoded by the tftA and tftB genes, which converts 2,4,5-T to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). canada.canih.gov
Hydroxylation: The resulting 2,4,5-TCP is then hydroxylated by a two-component monooxygenase, encoded by the tftC and tftD genes, to form 2,5-dichlorohydroquinone. nih.govwikipedia.org
Further Transformation: This is followed by a series of reactions including dechlorination and ring cleavage, catalyzed by enzymes encoded by the tftEFGH gene cluster, ultimately leading to intermediates of central metabolism like maleylacetate (B1240894) and 3-oxoadipate. cdc.govnih.gov
Under anaerobic conditions, microbial consortia can also degrade 2,4,5-T. This process often involves initial ether bond cleavage to form 2,4,5-TCP, followed by reductive dechlorination steps. mdpi.com For instance, Dehalobacter species have been implicated in the reductive dechlorination of 2,4,5-T intermediates. mdpi.com
| Bacterium | Key Enzyme System | Degradation Pathway/Products | Reference |
|---|---|---|---|
| Burkholderia cepacia AC1100 | 2,4,5-T oxygenase (TftAB), Chlorophenol-4-monooxygenase (TftCD) | 2,4,5-Trichlorophenol → 2,5-Dichlorohydroquinone → Maleylacetate | cdc.govcanada.canih.govwikipedia.org |
| Anaerobic Consortia (e.g., involving Dehalobacter) | Reductive dehalogenases | Reductive dechlorination of chlorophenols | mdpi.com |
Fungi, particularly white-rot fungi, play a significant role in the degradation of 2,4,5-T. These organisms produce powerful extracellular enzymes capable of breaking down complex organic molecules. Studies have identified several fungal genera, including Rigidoporus, Fusarium, and Verticillium, that can degrade 2,4,5-T acid. oecd.orgidosi.org
The primary enzymatic mechanisms in fungi involve:
Laccases: These copper-containing enzymes have been strongly correlated with the degradation rate of 2,4,5-T in fungi like Rigidoporus sp. FMD21. oecd.orgidosi.orgcanada.ca
Cytochrome P450 Monooxygenases (CYPs): These enzymes are also involved in the transformation of 2,4,5-T, often working in conjunction with laccases. oecd.orgcanada.ca
Unlike the well-defined bacterial pathways, the exact sequence of fungal degradation steps for 2,4,5-T is less clear, but it is known to proceed through the formation of chlorinated phenolic intermediates. oecd.org
| Fungus | Key Enzyme System | Degradation Efficiency | Reference |
|---|---|---|---|
| Rigidoporus sp. FMD21 | Laccases, Cytochrome P450 | ~68% degradation | oecd.orgidosi.org |
| Fusarium sp. T1-BH.1 | Enzymes unclear | Demonstrated degradation ability | oecd.org |
| Verticillium sp. T1-BH.2 | Enzymes unclear | Demonstrated degradation ability | oecd.org |
The rate of microbial degradation of this compound and its primary breakdown product, 2,4,5-T acid, is significantly influenced by several environmental factors.
Temperature: Microbial activity and, consequently, degradation rates generally increase with temperature up to an optimum, which for many relevant soil microbes is around 30°C. who.int
Moisture: Adequate soil moisture is crucial for microbial activity. The hydrolysis of the ester, a key initial step, is reduced in soils with low moisture content. wsl.ch Conversely, water-logged or anaerobic conditions can slow down the degradation pathways of certain aerobic microorganisms. inchem.org
pH: Soil pH affects both the chemical stability of the herbicide and the activity of microbial populations. Degradation of phenoxy herbicides is generally faster in neutral to slightly alkaline soils, as acidic conditions (pH < 6) can inhibit the activity of degrading bacteria. researchgate.netpic.intorst.edu
Organic Matter: Soil organic matter can influence degradation in complex ways. It can enhance microbial populations, thereby stimulating degradation. inchem.org However, high organic matter can also increase the adsorption of the herbicide, potentially reducing its bioavailability to microorganisms. ccme.ca
Microbial Population: The presence of a microbial community already adapted to phenoxy herbicides significantly accelerates degradation. Repeated applications can stimulate the growth of these specific degrading organisms. inchem.org
| Factor | Effect on Degradation Rate | Reference |
|---|---|---|
| Temperature | Increases up to an optimum (e.g., ~30°C), then declines. Longer half-life in cold soils. | who.intresearchgate.net |
| Moisture | Higher moisture generally increases rate; very dry or water-logged conditions can inhibit it. | wsl.chinchem.org |
| pH | Faster in neutral to alkaline conditions; inhibited in acidic soils (pH < 6). | researchgate.netpic.intorst.edu |
| Organic Matter | Can stimulate microbial activity but also increase adsorption, affecting bioavailability. | inchem.orgccme.ca |
Plant-Mediated Transformation Mechanisms (Phytotransformation)
Plants can absorb phenoxy herbicides like 2,4,5-T through their roots and foliage. nih.gov Once absorbed, the ester form is rapidly hydrolyzed to the parent acid. researchgate.net Plants then employ various metabolic processes, often referred to as phytotransformation or phytodegradation, to detoxify the compound. oregonstate.edu
The mechanisms involve enzymatic reactions that are part of the plant's natural defense system against foreign chemicals (xenobiotics). These reactions include:
Hydroxylation: Introducing hydroxyl (-OH) groups onto the aromatic ring.
Conjugation: Linking the herbicide or its metabolites to plant components like sugars (glycosylation) or amino acids. This process renders the molecule less toxic and sequesters it within the plant's tissues, often in the vacuole. nih.gov
Formation and Subsequent Environmental Fate of Primary Degradation Products
The initial degradation of this compound yields two primary products: 2,4,5-T acid and 2-butoxyethanol .
The environmental fate of 2,4,5-T acid is described above, being subject to further microbial degradation. A key metabolite in this pathway is 2,4,5-trichlorophenol (2,4,5-TCP) . researchgate.net 2,4,5-TCP is also subject to microbial metabolism and is generally considered more readily degradable than the parent 2,4,5-T acid. researchgate.net In the environment, 2,4,5-TCP is moderately soluble and can be adsorbed to organic matter. inchem.org
The other primary degradation product, 2-butoxyethanol , is a water-miscible solvent. nih.gov Its environmental fate is characterized by rapid biodegradation in both soil and water. wsl.chnih.gov It is not expected to persist, with an estimated half-life in water ranging from one to four weeks. canada.canih.gov The primary mechanism for its removal is biodegradation by microorganisms, which can utilize it as a carbon source. Bacteria such as Pseudomonas sp. and Xanthobacter autotrophicus have been shown to degrade ethylene (B1197577) glycol ethers. The degradation pathway involves oxidation via alcohol and aldehyde dehydrogenases to form 2-butoxyacetic acid, which is then further metabolized. wsl.chnih.gov Due to its high water solubility and ready biodegradability, 2-butoxyethanol has low potential for bioaccumulation and is not considered a persistent environmental contaminant. oecd.orgnih.gov
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T Acid) as a Major Metabolite
The principal degradation pathway for this compound in the environment is its rapid hydrolysis to 2,4,5-T acid. orst.eduresearchgate.net This conversion is a critical first step in the breakdown of the ester form of the herbicide. In soil, for instance, the butoxyethyl ester of the related herbicide triclopyr rapidly hydrolyzes to its acid form with a half-life of just three hours. researchgate.net Similarly, ester formulations of 2,4-D, a closely related phenoxy herbicide, are known to quickly hydrolyze to the acid form, particularly in alkaline conditions. invasive.org This rapid conversion is significant because the acid form is generally more water-soluble and mobile in the environment. invasive.orgjuniperpublishers.com
The hydrolysis of the ester can be influenced by environmental factors such as pH and temperature. For example, the hydrolysis rate of triclopyr-2-butoxyethyl ester increases with higher temperatures and in alkaline buffer solutions. researchgate.net In plant systems, the hydrolysis of this compound to 2,4,5-T acid has also been observed. Studies on range forage grasses treated with the butoxyethyl ester of 2,4,5-T revealed the presence of both the ester and the acid form within one hour of application. cambridge.org After one week, only the acid form and other unknown metabolites were detected, indicating a complete transformation of the parent ester. cambridge.org
The formation of 2,4,5-T acid is a crucial step that precedes further degradation. Once formed, 2,4,5-T acid is then subject to microbial breakdown. ethz.ch Bacteria capable of metabolizing 2,4,5-T have been identified, and these microorganisms play a key role in its ultimate degradation. ethz.chfrontiersin.org
Identification and Characterization of Other Ester Cleavage Products
Further degradation of 2,4,5-T acid by microorganisms can lead to the formation of other metabolites. For example, 2,4,5-trichlorophenol has been identified as a primary degradation product of 2,4,5-T in water and as a metabolite in rats. gezondheidsraad.nlnih.gov Subsequent microbial action can lead to the cleavage of the aromatic ring, resulting in the formation of aliphatic acids like succinic acid, which can then be incorporated into intermediary metabolism. juniperpublishers.comethz.ch
The table below summarizes the key metabolites and degradation products of this compound identified in various environmental and biological systems.
| Parent Compound | Metabolite/Degradation Product | Environmental Matrix/System |
| This compound | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T acid) | Soil, Water, Plants |
| This compound | 2-Butoxyethanol | Soil |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-Trichlorophenol | Water, Rats |
| 2,4,5-Trichlorophenoxyacetic acid | 2,5-Dichlorohydroquinone | Bacteria (Burkholderia cepacia) |
| 2,4,5-Trichlorophenoxyacetic acid | 5-Chloro-1,2,4-trihydroxybenzene | Bacteria (Burkholderia cepacia) |
| 2,4,5-Trichlorophenoxyacetic acid | Maleylacetate | Bacteria (Burkholderia cepacia) |
Environmental Behavior and Persistence of Key Metabolites
The environmental behavior and persistence of the metabolites of this compound are largely governed by their chemical properties and the prevailing environmental conditions.
2,4,5-T Acid:
Persistence: The persistence of 2,4,5-T acid in the environment can vary. While it is considered less readily biodegradable than the related 2,4-D acid, it is still subject to microbial degradation. ethz.ch The half-life of phenoxy herbicides like 2,4,5-T in soil is generally in the range of a few days to a few weeks, but can be longer in cold, dry conditions. invasive.orginchem.org For example, the half-life of 2,4-D in soil is typically 1-14 days. orst.edu
Mobility: As an acid, 2,4,5-T is more water-soluble than its ester form, particularly in neutral to alkaline soils. juniperpublishers.compic.int This increased solubility enhances its potential for leaching into groundwater and moving with surface water runoff. invasive.org However, its adsorption to soil organic matter can limit its mobility to some extent. invasive.org
Degradation: Microbial degradation is the primary mechanism for the breakdown of 2,4,5-T acid in soil and water. invasive.orgethz.ch The rate of this degradation is influenced by factors such as soil moisture, temperature, pH, and the presence of a microbial community adapted to degrading this compound. juniperpublishers.cominchem.org
Other Metabolites:
2,4,5-Trichlorophenol: This metabolite is also subject to further microbial degradation. nih.gov
Persistence of Ester vs. Acid: Research has shown that while the ester form of phenoxy herbicides may persist for a short period, the acid form is the more persistent entity in the environment. For instance, in a study on live oak, small amounts of both the 2-ethyl hexyl ester and the acid of 2,4,5-T were detectable six months after application, though the majority had disappeared. inchem.org
The table below provides a summary of the environmental persistence of key metabolites.
| Metabolite | Typical Half-Life in Soil | Factors Influencing Persistence |
| 2,4,5-T acid | Varies (days to weeks) | Soil moisture, temperature, pH, microbial population |
| 2,4-D acid (as a proxy) | 1-14 days | Soil moisture, temperature, pH, microbial population orst.edu |
Ecological Exposure and Environmental Transfer Dynamics of 2,4,5 T Butoxyethyl Ester
Exposure Pathways and Bioavailability in Aquatic Ecosystems
Upon entering an aquatic environment, 2,4,5-T butoxyethyl ester is subject to several transformation and transport processes that dictate its concentration and availability to aquatic life.
The exposure of aquatic organisms to this compound in the water column is primarily influenced by its low water solubility and its rapid rate of hydrolysis. nih.govpic.int As an ester, it is not readily soluble in water. nih.govpic.intinvasive.org The primary mechanism for its transformation in water is hydrolysis, where the ester is converted to the more water-soluble 2,4,5-T acid and butoxyethanol. mass.gov The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more basic. oregonstate.edu For the chemically similar 2,4-D butoxyethyl ester, the half-life for hydrolysis at 28°C and a pH of 9 is a mere 0.6 hours. inchem.org While direct photolysis of the ester in water is generally a slow process, its rapid hydrolysis to the acid form, which is more susceptible to photodegradation, is the more significant degradation pathway. oregonstate.eduresearchgate.net
After an application of a granular 2,4-D butoxyethyl ester formulation to ponds, the maximum concentration of the ester in the water was observed one day after treatment, with levels at or below detection limits within 13-15 days. mass.gov The rapid conversion to the acid form means that aquatic biota are primarily exposed to the parent ester for a short duration, followed by exposure to the 2,4,5-T acid degradate. inchem.orgamazonaws.com
Table 1: Hydrolysis Half-Life of Structurally Similar Phenoxy Esters
| Compound | pH | Temperature (°C) | Half-Life | Source |
|---|---|---|---|---|
| 2,4-D Butoxyethyl Ester | 9 | 28 | 0.6 hours | inchem.org |
| Triclopyr (B129103) Butoxyethyl Ester | 5 | 25 | 84 days | oregonstate.edu |
| Triclopyr Butoxyethyl Ester | 7 | 25 | 8.7 days | oregonstate.edu |
| Triclopyr Butoxyethyl Ester | 9 | 25 | 0.5 days | oregonstate.edu |
Due to its low water solubility and lipophilic nature (high octanol-water partition coefficient), this compound has a tendency to partition from the water column to organic matter in suspended materials and bottom sediments. nih.gov The adsorption of phenoxy herbicide esters to sediment generally increases with the number of carbons in the alcohol moiety of the ester. nih.gov This suggests that the butoxyethyl ester of 2,4,5-T would adsorb significantly to sediment. nih.gov
Once in the sediment, the ester can serve as a source of exposure for benthic (bottom-dwelling) organisms. clu-in.org The availability of the compound is influenced by factors such as sediment composition, organic carbon content, and the rate of hydrolysis within the sediment layer. publications.gc.ca Studies on granular formulations of the related 2,4-D butoxyethyl ester have shown that it can be detected in sediments for extended periods, with a reported half-life of 27 days in sediment and detection up to 186 days after treatment. amazonaws.comepa.gov In one study, after application of a granular 2,4-D butoxyethyl ester, the parent compound was initially present in the top 5 cm of sediment at 29.5 ppm and was still detectable at 1.6 ppm after 186 days. epa.gov This persistence in the sediment phase indicates a potential for prolonged exposure for benthic organisms compared to organisms in the water column. amazonaws.com
Exposure Pathways and Bioavailability in Terrestrial Ecosystems
In terrestrial environments, this compound exposure is primarily associated with the soil matrix and vegetation surfaces following application.
When applied to terrestrial systems, this compound primarily resides in the upper layer of the soil. Research on 2,4,5-T has shown that it has low mobility in soil, with little leaching observed below a depth of 15 cm. oregonstate.edu The ester formulation is generally more persistent in soil compared to the acid form. nih.gov
Following an application of 2,4,5-T, the concentration in the 0-15 cm soil layer was 0.34 mg/kg immediately after application, which decreased by more than 50% in the first week. oregonstate.edu After one month, a significant decrease of 90% was observed, with residues remaining relatively constant thereafter at low levels. oregonstate.edu Edaphic organisms (organisms living in the soil) are thus exposed to the highest concentrations of the herbicide shortly after application. The persistence of 2,4,5-T in soil is generally longer than that of 2,4-D. usda.gov The degradation in soil is primarily microbial, and factors like soil moisture and temperature can affect the rate of breakdown. illinois.eduwho.int
Table 2: Persistence of 2,4,5-T in a Forest Ecosystem Following Application
| Time After Application | Residue in Vegetation (mg/kg) | Residue in Forest Floor (mg/m²) | Residue in Soil (0-15 cm) (mg/kg) | Source |
|---|---|---|---|---|
| Immediately | 151 | 31 | 0.34 | oregonstate.edu |
| 1 Week | 61 | - | - | oregonstate.edu |
| 1 Month | 24 | - | ~0.034 | oregonstate.edu |
| 3 Months | 7.9 | - | <0.01 | oregonstate.edu |
| 12 Months | 0.07 | 2 | - | oregonstate.edu |
| 24 Months | <0.01 | 1.6 | 0.01 | oregonstate.edu |
Herbivores are primarily exposed to this compound through the consumption of treated vegetation. Immediately after spraying, residues on plant surfaces are at their highest. oregonstate.edu Studies have shown that initial concentrations on grasses can range from 40 to 160 mg/kg per kg/ha of application. inchem.org In one forest application study, the average residue in vegetation was 151 mg/kg immediately after treatment, declining to 61 mg/kg after one week and 24 mg/kg after one month. oregonstate.edu After 12 months, the residue was only 0.07 mg/kg. oregonstate.edu
The ester form, being oil-soluble, can penetrate the plant cuticle. usask.ca Once inside the plant, phenoxyalkanoic esters like this compound are known to undergo rapid hydrolysis to the corresponding acid (2,4,5-T acid), which is the phytotoxic form that is then translocated within the plant. usask.ca This rapid decline in surface residues is due to a combination of factors including hydrolysis, metabolism by the plant, and environmental weathering. oregonstate.edu The potential for chronic exposure to herbivores is therefore limited by the declining residue levels and the reduced palatability of susceptible treated plants. oregonstate.edu
Ecosystem-Level Responses to Environmental Presence
The introduction of herbicides like this compound into an ecosystem can lead to both direct and indirect effects. The primary intended effect is the control of target broadleaf and woody plant species. blm.gov This alteration of the plant community structure is a significant ecosystem-level response, which can indirectly affect wildlife by modifying habitat and forage availability. ncasi.org
At typical application rates, direct toxic effects on most non-target organisms such as birds, fish, and soil invertebrates are generally considered low, and populations that are affected tend to recover quickly. forestresearch.gov.uk However, ester formulations are noted to be more toxic to fish and aquatic invertebrates than salt or acid forms. who.intorst.edujuniperpublishers.com
Influence on Primary Producer Community Structure and Function
The introduction of this compound into aquatic ecosystems can exert significant influence on the community structure and function of primary producers, such as algae and aquatic plants. As a potent herbicide, its primary mode of action is to mimic natural plant growth hormones, leading to uncontrolled growth and subsequent death in susceptible broad-leaved plants. beyondpesticides.org The ester formulation of phenoxy herbicides, including this compound, is generally considered more toxic to aquatic organisms than the acid or salt forms. who.intepa.gov This increased toxicity is attributed to the ester's higher lipophilicity, which facilitates its absorption across cell membranes. researchgate.net
Research on the direct effects of this compound on primary producers is limited; however, studies on the closely related 2,4-D butoxyethyl ester provide valuable insights. For instance, while some studies have shown that certain freshwater algae can degrade 2,4-D butoxyethanol ester, others indicate that ester formulations can reduce the productivity of phytoplankton communities. who.int The susceptibility to this compound varies among different species of primary producers. Broadleaf aquatic plants are particularly vulnerable, and their removal can lead to significant shifts in the aquatic environment. Such shifts include alterations in habitat structure for fish and invertebrates, changes in nutrient cycling, and modifications to water clarity and oxygen levels.
| Compound | Organism | Effect | Concentration | Reference |
| 2,4-D butoxyethanol ester | 21 species of freshwater algae | Most cultures fully degraded the compound within 2 weeks. | 0.01 mg/L | who.int |
| 2,4-D esters | Phytoplankton community | Reduced productivity. | Not specified | who.int |
| 2,4-D esters | Various algal species | LC50 values ranging from 0.23 to >30 mg/L for the ethyl hexyl form. | Not applicable | juniperpublishers.com |
Analytical Methodologies for Environmental Monitoring and Research of 2,4,5 T Butoxyethyl Ester
Extraction Techniques from Diverse Environmental Matrices
Effective extraction is a critical first step to isolate 2,4,5-T butoxyethyl ester and its related compounds from complex environmental samples, ensuring accurate and sensitive quantification. The procedures vary significantly depending on whether the sample is water, soil, sediment, or vegetation.
Aqueous Sample Preparation Protocols
The analysis of this compound and its parent acid in water samples typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
For LLE, a common procedure involves acidifying the water sample to a pH below 2 to ensure the phenoxy acid is in its non-ionized form, making it more extractable by organic solvents. epa.gov Diethyl ether is a frequently used solvent for this purpose. itesm.mxusgs.gov In one established method, a one-liter water sample is acidified, extracted with diethyl ether, and the extract is then concentrated and the solvent exchanged to acetonitrile (B52724) prior to analysis. epa.govitesm.mx Other solvents like ethyl acetate (B1210297) and methyl-tert-butyl ether have also been utilized. pjoes.com
Solid-phase extraction offers an alternative that can reduce solvent consumption and simplify sample processing. For phenoxy acid herbicides, cartridges packed with C18-modified silica (B1680970) gel or styrene-divinylbenzene copolymer have proven effective. pjoes.comresearchgate.net EPA methodologies also describe the use of SPE for aqueous samples after pH adjustment. epa.gov
Soil and Sediment Sample Extraction Procedures
Extracting this compound from solid matrices like soil and sediment requires more rigorous techniques. EPA methods suggest using Soxhlet or ultrasonic extraction. itesm.mx A common solvent mixture for this is a 1:1 solution of methylene (B1212753) chloride and acetone. epa.govitesm.mx Similar to aqueous samples, a preparatory step for analyzing the acid form involves adjusting the pH of a 50-gram solid sample and then extracting with a solvent like diethyl ether. itesm.mx
A more complex, multi-step extraction has been used for the related 2,4-D butoxyethyl ester in sediment. This procedure involved sequential vortexing and sonication with different solvent systems: first with 5% acetic acid in methanol (B129727), followed by a 50:50 mixture of that solution with 5% acetic acid in water, and finally with 5% acetic acid in water alone. epa.gov Another approach for 2,4-D esters in soil involved acidification with hydrochloric acid followed by extraction with an 85:15 mixture of ethyl acetate and acetone. apvma.gov.au
Table 1: Summary of Extraction Techniques for this compound and Related Compounds
| Matrix | Extraction Method | Key Reagents/Solvents | Reference |
|---|---|---|---|
| Aqueous | Liquid-Liquid Extraction (LLE) | pH < 2 adjustment, Diethyl ether | itesm.mx, epa.gov |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate, Methyl-tert-butyl ether | pjoes.com | |
| Solid-Phase Extraction (SPE) | C18 or Styrene-divinylbenzene cartridges | pjoes.com | |
| Soil/Sediment | Soxhlet/Ultrasonic Extraction | Methylene chloride/Acetone (1:1) | itesm.mx, epa.gov |
| Sequential Sonication | Acetic acid in methanol, Acetic acid in water | epa.gov | |
| Shaking Extraction | Ethyl acetate/Acetone (85:15), HCl | apvma.gov.au | |
| Vegetation | Homogenization & Extraction | Ethanolic extraction | ag.gov |
Vegetation Sample Preparation for Residue Analysis
Analyzing residues in plant tissues is crucial for understanding the uptake and persistence of the herbicide. General methods for phenoxyalkanoic herbicides in whole plants involve acidifying the sample, hydrolyzing the esters to the acid form, and then extracting the acid into a solvent such as ether. nih.gov In a study investigating 2,4,5-T in range forage grasses, an ethanolic extraction was performed to recover the herbicide from the plant material. ag.gov For detailed analysis, vegetation samples may first be freeze-dried and homogenized using a ball-grinder to ensure a representative sample before extraction. usask.ca Research on mesquite leaves treated with this compound involved analyzing both leaf-rinsing solutions and extracts from the treated leaves to measure absorption. cambridge.org
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing this compound, with both high-performance liquid chromatography (HPLC) and gas chromatography (GC) being widely employed.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is particularly useful as it can, in some cases, analyze the intact ester without the need for derivatization. EPA Method 8321B is a reverse-phase HPLC method coupled with thermospray mass spectrometry (RP-HPLC/TS/MS) that is capable of detecting this compound directly. epa.gov This method uses a gradient elution program to separate compounds. epa.gov While direct analysis of the ester is possible, the method recommends hydrolysis to the acid form for simplified quantification. epa.gov
Specific HPLC methods have been developed for this compound (also known as 2,4,5-T-butotyl) using reverse-phase columns like C18. sielc.com One such method uses a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid. For mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Method | Reverse-Phase HPLC (RP-HPLC) | sielc.com |
| Column | Newcrom C18, Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Detection | UV, Mass Spectrometry (MS) | itesm.mx, epa.gov |
Gas Chromatography (GC) Applications
Gas chromatography is a highly sensitive and widely used technique for the analysis of phenoxy acid herbicides. However, the low volatility and polar nature of the acid form (2,4,5-T) make direct GC analysis challenging, often resulting in poor peak shape. tandfonline.com Therefore, analysis almost always involves a derivatization step to convert the acid into a more volatile ester, typically a methyl ester. nih.gov The this compound itself is often hydrolyzed to the 2,4,5-T acid as part of the sample preparation before this derivatization occurs. nih.gov
Several derivatization reagents are used for this purpose. In-injection port derivatization can be performed with reagents like trimethylphenylammonium hydroxide (B78521) (TMPH), trimethylsulfonium (B1222738) hydroxide (TMSH), or tetramethylammonium (B1211777) hydroxide (TMAH). tandfonline.comtandfonline.com Studies have found TMPH in methanol to be highly effective, with derivatization yields for 2,4,5-T around 60%. pjoes.comtandfonline.com Other reagents include diazomethane (B1218177) and trimethylsilyldiazomethane (B103560) (TMSD), which also convert the acid to its methyl ester. usgs.govnih.govnih.gov
Following derivatization, the resulting methyl ester of 2,4,5-T is analyzed by GC. A variety of detectors can be used, including the flame ionization detector (FID), but the electron capture detector (ECD) is particularly well-suited due to its high sensitivity for halogenated compounds like 2,4,5-T. usgs.govnih.govtandfonline.comnih.gov Mass spectrometry (GC-MS) provides definitive identification and quantification. pjoes.com Both packed and capillary columns have been used for separation. nih.gov
Table 3: Example Gas Chromatography (GC) Conditions for 2,4,5-T Analysis (Post-Hydrolysis and Derivatization)
| Parameter | Condition | Reference |
|---|---|---|
| Pre-Analysis Step | Hydrolysis of ester to 2,4,5-T acid, followed by derivatization | nih.gov |
| Derivatization Agents | Trimethylphenylammonium hydroxide (TMPH), Diazomethane, Trimethylsilyldiazomethane (TMSD) | tandfonline.com, nih.gov, nih.gov |
| Column | Packed column (e.g., 10% DC 200/15% QF-1 on Chromosorb W) or Capillary column | nih.gov, nih.gov |
| Injector Temperature | ~220 °C | nih.gov |
| Column Temperature | ~195 °C | nih.gov |
| Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS), Flame Ionization Detector (FID) | tandfonline.com, pjoes.com, nih.gov |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | 2,4,5-T-butotyl |
| (2,4,5-Trichlorophenoxy)acetic acid | 2,4,5-T |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 2,4-D butoxyethyl ester | |
| Triclopyr (B129103) | |
| Acetonitrile | MeCN |
| Diethyl ether | |
| Ethyl acetate | |
| Formic acid | |
| Methanol | |
| Methyl-tert-butyl ether | MTBE |
| Methylene chloride | Dichloromethane (DCM) |
| Phosphoric acid | |
| Diazomethane | |
| Tetramethylammonium hydroxide | TMAH |
| Trimethylphenylammonium hydroxide | TMPH |
| Trimethylsilyldiazomethane | TMSD |
Spectrometric Detection and Quantification Methods
Spectrometric techniques are fundamental in the analytical chemistry of environmental contaminants, providing both qualitative and quantitative data. For a compound like this compound, these methods are crucial for its identification and measurement in various environmental matrices. The primary methods employed involve coupling a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a spectrometric detector.
Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches for Compound Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is widely regarded as a confirmatory method for identifying organic compounds due to its high specificity and sensitivity. hh-ra.org When coupled with a chromatographic separation method like GC (GC-MS) or HPLC (LC-MS), it allows for the effective detection of this compound in complex environmental samples.
The general workflow involves sample extraction, followed by chromatographic separation. For phenoxy acid herbicides and their esters, GC-MS is a common approach. hh-ra.orgnih.gov While the parent acids often require a derivatization step to become volatile enough for GC analysis, the ester forms, such as this compound, are generally more amenable to direct GC analysis. hh-ra.orguma.es However, analytical methods like EPA Method 8321 are also designed to detect chlorinated phenoxyacid esters using HPLC coupled with mass spectrometry (HPLC/MS) without prior hydrolysis. researchgate.netuoguelph.ca
During analysis, the sample is introduced into the mass spectrometer, where it undergoes ionization. Electron impact (EI) is a common ionization technique used in GC-MS. hh-ra.org In EI, the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the compound, showing the molecular ion (if stable enough to be detected) and various fragment ions. The mass spectrum for this compound (also known as (2,4,5-Trichlorophenoxy)acetic acid butoxyethanol ester) is available in databases such as the National Institute of Standards and Technology (NIST) library. researchgate.netnemi.gov
Key spectral data for this compound identification via GC-MS include:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇Cl₃O₄ | researchgate.net |
| Molecular Weight | 355.6 g/mol | researchgate.net |
| Prominent m/z Peaks | ||
| Top Peak | 57 | researchgate.net |
| 2nd Highest Peak | 56 | researchgate.net |
| 3rd Highest Peak | 29 | researchgate.net |
Tandem mass spectrometry (MS/MS) provides an even higher level of confidence in compound identification. This technique involves selecting a specific parent ion from the initial MS scan, subjecting it to fragmentation through collision-activated dissociation (CAD), and then analyzing the resulting daughter ions. uoguelph.ca This process helps to eliminate matrix interferences and provides unambiguous structural confirmation of the analyte, which is particularly useful for complex environmental samples. EPA Method 8321B, for instance, notes that MS/MS can be used as an optional extension for further compound identification. uoguelph.ca
Ultraviolet (UV) Detection Principles and Applications
Ultraviolet (UV) detection is another common technique used in conjunction with HPLC (HPLC-UV). Its principle is based on the ability of a compound to absorb light in the ultraviolet spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the sample.
For this compound and other chlorophenoxy herbicides, UV detection serves as a quantitative method. researchgate.netuoguelph.ca The esters of 2,4,5-T are known to absorb UV radiation at wavelengths greater than 290 nm. epa.gov EPA methods for the analysis of chlorinated phenoxyacid compounds, such as Method 8321B, specify the use of a UV detector, often in tandem with a mass spectrometer. uoguelph.canih.gov The method suggests monitoring at specific wavelengths, such as 254 nm and 280 nm, for a range of related compounds. uoguelph.ca
While highly useful, UV detection is generally less specific than mass spectrometry. Different compounds can have similar UV absorption profiles, which can lead to interferences if they are not adequately separated by the HPLC column. However, it is a robust, cost-effective, and widely available technique for routine monitoring and quantification when the sample matrix is relatively clean or when the identity of the target analyte has already been confirmed.
| Analytical Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | researchgate.netuoguelph.ca |
| Principle | Measures the absorption of UV light by the analyte at a specific wavelength. | |
| Application | Quantitative analysis of this compound and other phenoxy herbicides. | researchgate.netuoguelph.ca |
| Common Wavelengths | 254 nm, 280 nm | uoguelph.ca |
| Reported Absorption | Esters of 2,4,5-T absorb UV radiation >290 nm. | epa.gov |
Immunochemical Detection Methods for Environmental Screening
Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid, sensitive, and cost-effective approach for screening a large number of environmental samples for specific contaminants. modernwater.com These methods utilize the highly specific binding reaction between an antibody and its target antigen (in this case, the pesticide).
The most common format is the competitive ELISA. epa.gov In this setup, a known amount of enzyme-labeled pesticide (enzyme conjugate) competes with the pesticide present in the sample for a limited number of specific antibody binding sites, which are typically immobilized on the surface of a microtiter plate. After an incubation period, a substrate is added that reacts with the bound enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of the pesticide in the sample; a lower color intensity indicates a higher concentration of the target analyte. acs.org
While extensive research has been conducted on immunoassays for phenoxyacetic acid herbicides like 2,4-D, specific antibodies developed exclusively for this compound are not widely documented. modernwater.comnemi.gov However, screening for this compound is often possible due to the cross-reactivity of antibodies developed for other, structurally similar herbicides. Antibodies are typically produced by conjugating the parent acid (e.g., 2,4-D) to a carrier protein. modernwater.com These antibodies primarily recognize the core structure of the molecule and may also bind to related compounds, such as esters and other chlorinated phenoxy acids. modernwater.com
A commercially available ELISA test kit for 2,4-D has been shown to cross-react with 2,4,5-T and various 2,4-D esters, including 2,4-D butoxyethyl ester. acs.org This indicates that such an assay could be used as a semi-quantitative screening tool to detect the presence of this compound. Samples that test positive would then typically be sent for confirmation by a more definitive method like GC-MS or LC-MS/MS.
Cross-Reactivity of a Commercial 2,4-D Immunoassay with Related Compounds
| Compound | 50% Inhibition (IC₅₀) (ppb) | Cross-Reactivity (%) |
| 2,4-D | 12.8 | 100 |
| 2,4-D Butoxyethyl Ester | 3.10 | 413 |
| 2,4,5-T | 190 | 6.7 |
| MCPA | 159 | 8.1 |
| 2,4-DB | 139 | 9.2 |
| Data adapted from a commercial ELISA kit. The cross-reactivity percentage is calculated as (IC₅₀ of 2,4-D / IC₅₀ of test compound) x 100. A higher percentage indicates strong cross-reactivity. acs.org |
The data shows significant cross-reactivity for the 2,4-D butoxyethyl ester, suggesting that immunoassays for 2,4-D can be highly effective for screening this and similar ester compounds.
Environmental Persistence and Long Term Residue Dynamics of 2,4,5 T Butoxyethyl Ester
Half-Life Determination in Various Environmental Compartments
The persistence of 2,4,5-T butoxyethyl ester is best understood by examining its half-life—the time required for 50% of the applied amount to degrade—in water, soil, and on vegetation.
In aquatic systems, the primary degradation pathway for this compound is aqueous hydrolysis, a process that is highly dependent on the pH of the water. The ester linkage is susceptible to breaking apart in water, yielding 2,4,5-T acid and 2-butoxyethanol (B58217). This reaction is significantly accelerated in alkaline conditions.
Estimated aqueous hydrolysis half-lives demonstrate a clear trend: as the pH increases, the rate of hydrolysis increases, and the half-life of the ester decreases dramatically. In acidic conditions, the hydrolysis process is substantially slower. nih.gov For instance, the related compound triclopyr (B129103) butoxyethyl ester is stable in acidic sterile buffer systems but hydrolyzes rapidly in neutral or alkaline natural waters. epa.gov
Table 1: Aqueous Hydrolysis Half-Lives of this compound at Various pH Levels. nih.gov
When applied to soil, this compound undergoes rapid initial degradation. The ester form is quickly hydrolyzed to 2,4,5-T acid within a matter of hours to a few days. healthandenvironment.org The persistence of the ester itself is therefore very limited. For the similar compound triclopyr butoxyethyl ester, degradation to its corresponding acid in various soils occurs with a half-life of about three hours, with less than 3.2% of the ester remaining after 48 hours. epa.gov
Consequently, the longer-term dissipation dynamics in soil are primarily those of the resulting 2,4,5-T acid. The half-life of 2,4,5-T acid in soil varies depending on environmental conditions such as temperature, moisture, and microbial activity, but typically ranges from a few weeks to months. scirp.org
Table 2: Soil Dissipation Half-Lives for this compound and its Primary Degradate, 2,4,5-T Acid.
On plant surfaces, this compound also experiences rapid transformation. Research has shown that shortly after application, both the ester and the acid form of 2,4,5-T can be detected on vegetation. However, within a week, the ester is typically no longer found, having been converted to the acid and other metabolites. cambridge.org
The subsequent decline of the total herbicide residue (now primarily 2,4,5-T acid) is influenced by factors such as rainfall, plant growth, and metabolic degradation. oregonstate.edu Studies on forage have determined the half-life for the disappearance of 2,4,5-T residue to be between 1.6 and 2.6 weeks. oregonstate.edu
Table 3: Vegetative Residue Decline of this compound Post-Application.
Factors Influencing Environmental Longevity and Recalcitrance
The persistence of this compound and its primary degradate is not static but is influenced by a range of environmental factors:
pH: As the key driver of aqueous hydrolysis, pH is the most critical factor for the initial breakdown of the ester. Longevity is significantly shorter in alkaline environments compared to acidic ones. nih.gov
Microbial Activity: The ultimate degradation of the resulting 2,4,5-T acid in soil is primarily carried out by soil microorganisms. Conditions that favor microbial growth (e.g., adequate moisture, warm temperatures, and organic matter) will accelerate the dissipation of the herbicide. oregonstate.edu
Precipitation: Rainfall can markedly reduce herbicide residues on vegetation, indicating that much of the initial application is a surface deposit that can be physically washed off. oregonstate.edu
Temperature: Chemical reactions, including hydrolysis and microbial metabolism, are generally faster at higher temperatures. Conversely, degradation can be very slow during cool winter months. nih.gov
Plant Growth Dilution: As plants grow following herbicide application, the concentration of the residue on a per-unit-mass basis is reduced. This "growth dilution" contributes to the decline in measured residue levels over time. oregonstate.edu
Advanced Research Perspectives and Future Directions for 2,4,5 T Butoxyethyl Ester
Molecular-Level Studies of Biodegradation Mechanisms and Enzymes
Future research will increasingly focus on the intricate molecular processes that govern the biodegradation of 2,4,5-T butoxyethyl ester. A critical first step in its environmental degradation is the hydrolysis of the ester bond, which yields 2,4,5-T acid and butoxyethanol. epa.govmass.gov While this initial conversion can occur abiotically, particularly in alkaline conditions, microbial enzymes play a crucial role in the subsequent and more challenging breakdown of the chlorinated aromatic ring. epa.govinchem.org
Advanced research is set to identify and characterize the specific enzymes and the genes that code for them in microorganisms capable of degrading 2,4,5-T. Studies on related phenoxy herbicides have revealed the involvement of enzymes like laccases and cytochromes P450-type enzymes in their breakdown. nih.gov For instance, the fungus Rigidoporus sp. FMD21 has shown a correlation between its laccase activity and the degradation rate of 2,4,5-T. nih.gov
A key area of investigation is the reductive dehalogenation process, a critical step in the breakdown of chlorinated aromatic compounds under anaerobic conditions. researchgate.net Research has identified bacteria like Dehalobacter as being responsible for this process. researchgate.net The degradation pathway of 2,4,5-T often proceeds through the formation of various chlorinated phenols, such as 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), which are then further degraded. researchgate.netethz.ch The genes responsible for the initial conversion of 2,4,5-T to 2,4,5-TCP, such as tftA and tftB, have been identified in bacteria like Burkholderia cepacia AC1100. researchgate.net
Future molecular studies will likely employ a range of "omics" techniques, including genomics, proteomics, and metabolomics, to gain a comprehensive understanding of the metabolic pathways involved in 2,4,5-T degradation. This will enable the identification of key enzymes and the conditions that optimize their activity, paving the way for enhanced bioremediation strategies.
Predictive Modeling of Environmental Fate, Transport, and Exposure Scenarios
Predictive modeling is an essential tool for understanding the long-term behavior of this compound in the environment. Future research will focus on developing more sophisticated and accurate models that can simulate its fate, transport, and potential exposure pathways.
These models will need to integrate a variety of factors that influence the compound's environmental behavior. A primary consideration is the rapid hydrolysis of the butoxyethyl ester to 2,4,5-T acid under most environmental conditions. epa.gov Therefore, models will need to account for the properties of both the ester and the resulting acid.
Key parameters for these models include:
Soil and Water Interactions: The models will simulate the adsorption of 2,4,5-T to soil particles and its mobility in water, which is influenced by soil type and pH. juniperpublishers.com
Degradation Rates: The models will incorporate data on both abiotic and microbial degradation rates under various environmental conditions, such as temperature, moisture, and oxygen availability. juniperpublishers.com
Transport Mechanisms: The models will simulate transport through runoff, leaching, and volatilization. blm.gov While the butoxyethyl ester itself has low water solubility, the resulting 2,4-D acid is more mobile in water. mass.gov
Advanced models like GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) and AgDRIFT® are already being used to estimate the off-site transport of herbicides. blm.govusda.gov Future models will likely be more integrated, coupling fate and transport simulations with exposure models to better predict potential risks to various ecosystems and human populations. blm.gov This will involve defining specific exposure scenarios, such as direct contact with contaminated water or soil, and ingestion of contaminated food sources. blm.gov
Development of Novel Environmental Remediation Strategies
Building on a deeper understanding of biodegradation and environmental fate, future research will focus on developing and optimizing novel remediation strategies for sites contaminated with 2,4,5-T and its degradation products.
Current remediation research for phenoxy herbicides, a class that includes 2,4,5-T, encompasses a range of techniques:
Bioremediation: This approach harnesses the power of microorganisms to break down contaminants. researchgate.net Future strategies will likely involve bioaugmentation, where specific, highly effective microbial strains are introduced to contaminated sites, and biostimulation, where the growth of indigenous degrading microorganisms is encouraged by adding nutrients or other amendments.
Phytoremediation: This cost-effective and environmentally friendly method uses plants to remove, degrade, or contain contaminants. researchgate.netresearchgate.net Research will focus on identifying plant species with a high capacity for taking up and metabolizing 2,4,5-T and its byproducts.
Rhizoremediation: This strategy leverages the synergistic relationship between plants and their root-associated microorganisms to enhance the degradation of contaminants in the soil. researchgate.netresearchgate.net
Advanced Oxidation Processes (AOPs): These chemical treatment methods, such as photocatalysis, use highly reactive species to break down persistent organic pollutants. springerprofessional.de
Adsorption: This technique uses materials with a high surface area, such as activated carbon or modified clays, to bind and remove contaminants from water. nih.gov
Future research will likely explore integrated approaches that combine these strategies. For example, phytoremediation could be used in conjunction with bioremediation, where plants help to create a favorable environment for degrading microorganisms. The development of magnetic adsorbents that can be easily separated from treated water is another promising area of research. nih.gov
Interdisciplinary Approaches to Environmental Risk Characterization Methodologies
A comprehensive understanding of the environmental risks associated with this compound requires an interdisciplinary approach that integrates data and methodologies from various scientific fields. Future risk characterization will move beyond simple toxicity testing to a more holistic evaluation of potential impacts on ecosystems.
This interdisciplinary framework will involve:
Ecotoxicology: Detailed studies will continue to assess the effects of 2,4,5-T and its degradation products on a wide range of non-target organisms, from soil microbes to aquatic invertebrates and fish. epa.gov It is known that ester forms of phenoxy herbicides are generally more toxic to aquatic organisms than the acid or salt forms. epa.gov
Environmental Chemistry: This field will provide crucial data on the compound's persistence, transformation, and partitioning in different environmental compartments. dmu.dk
Ecology: Ecological studies will assess the potential for indirect effects on ecosystems, such as changes in plant communities and the subsequent impact on wildlife that depend on those plants for food and habitat. forestresearch.gov.uk
Modeling and Statistics: Sophisticated statistical methods will be used to analyze complex datasets and to develop and validate predictive risk models. dcceew.gov.au
The tiered risk assessment framework, which systematically evaluates potential concerns at increasing levels of refinement, will be a key component of future risk characterization. dcceew.gov.au This approach allows for a more efficient and targeted assessment of risks, focusing resources on the most significant potential threats.
Role of Historical Contaminant Research in Shaping Current and Future Research Trajectories on this compound
The extensive history of research on 2,4,5-T and other phenoxy herbicides provides a crucial foundation for current and future investigations. The development of 2,4,5-T in the 1940s, its widespread use, and the subsequent discovery of contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have driven decades of scientific inquiry. gezondheidsraad.nlforestresearch.gov.uk24d.info
This historical research has been instrumental in:
Developing Analytical Methods: Early research spurred the development of sensitive and specific methods for detecting and quantifying phenoxy herbicides and their contaminants in various environmental matrices.
Understanding Environmental Fate: Foundational studies on the persistence, degradation, and transport of these compounds laid the groundwork for the sophisticated environmental models used today. juniperpublishers.com
Identifying Toxicological Effects: The vast body of toxicological data on 2,4,5-T and its contaminants has informed our understanding of their potential risks and has guided the development of regulatory standards. gezondheidsraad.nl
Shaping Public and Regulatory Policy: The scientific evidence gathered over the years has been critical in shaping public debate and regulatory decisions regarding the use of these herbicides. juniperpublishers.com
Future research on this compound will continue to build on this historical legacy. By learning from past experiences and leveraging the wealth of existing data, scientists can develop more effective strategies for managing the long-term environmental consequences of this and other historical contaminants. The study of 2,4,5-T has not only provided valuable insights into its own behavior but has also helped to establish fundamental principles and methodologies that are applicable to the study of a wide range of environmental pollutants. asacim.org.ar
Q & A
Basic: What are the standard analytical methods for detecting 2,4,5-T butoxyethyl ester in environmental samples?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) or UV detection is widely used for quantification. For example, Method 8321 employs HPLC with thermospray (TSP) or particle beam (PB) interfaces for MS detection, achieving sensitivity at 0.1 mg/mL in acetonitrile (AcCN) . Solvent selection is critical: non-hydroxylic solvents like AcCN are preferred to avoid autoesterification artifacts in methanol . Calibration standards should include structurally similar esters (e.g., 2,4-D butoxyethyl ester) to account for matrix effects .
Basic: How can conflicting genotoxicity data for this compound be addressed in experimental design?
Methodological Answer:
Discrepancies in clastogenicity studies (e.g., positive in chromosomal aberration tests vs. negative in dominant lethal assays) may arise from solvent/emulsifier interference . To resolve this:
- Use solvent-only controls to isolate compound-specific effects.
- Standardize test systems (e.g., Drosophila melanogaster vs. rodent models) and dose ranges (e.g., ≤1,000 µg/mL to avoid non-specific cytotoxicity) .
- Cross-validate results with sister chromatid exchange (SCE) and micronucleus assays to confirm clastogenic potential.
Advanced: How does the esterification of 2,4,5-T influence its environmental persistence compared to its parent acid?
Methodological Answer:
The butoxyethyl ester group increases lipophilicity (logP ~3.3) compared to 2,4,5-T acid (logP ~2.9), enhancing soil adsorption and reducing hydrolysis rates . To assess persistence:
- Conduct hydrolysis studies under varying pH (e.g., pH 5–9) and monitor degradation products (e.g., 2,4,5-T acid) via LC-MS.
- Compare half-lives of ester derivatives (e.g., butoxyethyl vs. iso-octyl esters) using OECD 307 guidelines .
Advanced: What synthetic strategies optimize the yield of this compound while minimizing dioxin impurities?
Methodological Answer:
Dioxin formation during esterification is a critical concern. Key steps include:
- Using anhydrous potassium carbonate as a base in acetone to minimize side reactions .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) to terminate before byproduct formation.
- Purify via ether extraction and sequential NaOH/water washes to remove unreacted 2,4,5-T acid and intermediates .
Basic: What in vivo models are appropriate for assessing the chronic toxicity of this compound?
Methodological Answer:
- Rodent models : MRC-Wistar rats are validated for carcinogenicity studies, particularly when co-exposed to nitrosoureas to assess synergistic effects .
- Dose regimens : Administer via oral gavage at 10–100 mg/kg/day over 24 months, with endpoints including hepatic enzyme activity and histopathology .
- Include Freund’s adjuvant controls to differentiate immunomodulatory effects from compound-specific toxicity .
Advanced: How can researchers differentiate this compound from co-eluting esters in multi-residue pesticide analysis?
Methodological Answer:
- Use high-resolution MS (HRMS) with Q-TOF or Orbitrap platforms to resolve isomers (e.g., butoxyethyl vs. iso-octyl esters) via exact mass (±5 ppm) .
- Optimize chromatographic separation with C18 columns and gradient elution (water/AcCN with 0.1% formic acid) .
- Validate with certified reference materials (CRMs) containing 14 chlorophenoxy herbicides (e.g., Dalapon, Silvex) .
Basic: What are the critical parameters for validating a GC-MS method for this compound in plant tissues?
Methodological Answer:
- Extraction : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) at 100°C and 1,500 psi.
- Derivatization : Methylate free acid impurities with BF₃-methanol to prevent interference .
- Validation : Achieve recovery rates ≥80% with RSD <15% across spiked matrices (e.g., leaves, roots) at 0.01–1.0 mg/kg .
Advanced: What molecular dynamics (MD) approaches predict the soil sorption behavior of this compound?
Methodological Answer:
- Simulate interactions with soil organic matter (SOM) using all-atom MD in GROMACS, parameterizing the ester with GAFF force fields.
- Calculate binding free energy (ΔG) to humic acid models to predict Kₒc values .
- Cross-validate with experimental batch sorption assays (OECD 106) at varying SOM content (1–5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
